

N',N'-Dimethylformohydrazide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N',N'-Dimethylformohydrazide**

Cat. No.: **B1330523**

[Get Quote](#)

An In-depth Review of the Discovery, History, Synthesis, and Properties of a Key Hydrazine Derivative

Abstract

N',N'-Dimethylformohydrazide, systematically known as 1-formyl-2,2-dimethylhydrazine, is a hydrazine derivative of significant interest in the fields of organic synthesis and environmental science. This technical guide provides a thorough examination of its discovery, historical context, synthesis methodologies, and physicochemical properties. Primarily identified as a degradation product of the hypergolic rocket propellant 1,1-dimethylhydrazine (UDMH), its study is crucial for environmental monitoring and remediation. Furthermore, its structural attributes make it a valuable intermediate in the synthesis of various heterocyclic compounds with potential applications in the pharmaceutical and agrochemical industries. This document consolidates available data on its synthesis protocols, analytical characterization, and toxicological profile, serving as a comprehensive resource for researchers, chemists, and professionals in drug development.

Introduction

N',N'-Dimethylformohydrazide (CAS No. 3298-49-5) is an organic compound with the molecular formula C₃H₈N₂O. Its structure features a formyl group attached to one nitrogen atom of a 1,1-dimethylhydrazine backbone. The discovery and history of this compound are intrinsically linked to the use of 1,1-dimethylhydrazine (UDMH) as a rocket propellant. The environmental persistence and transformation of UDMH have led to the identification of **N',N'-**

Dimethylformohydrazide as a significant and stable decomposition product in soil and water samples.^{[1][2]} Beyond its environmental relevance, the chemistry of formylhydrazines is of interest to synthetic chemists as they serve as precursors for the construction of various biologically active molecules.^[3]

History and Discovery

The history of **N',N'-Dimethylformohydrazide** is not marked by a singular, celebrated discovery but rather by its gradual identification as an environmental transformation product of 1,1-dimethylhydrazine (UDMH). UDMH has been extensively used as a high-energy fuel in rocket and missile systems. Consequently, its release into the environment at manufacturing sites, launch pads, and impact zones of spent rocket stages has been a subject of environmental concern.

In the course of studying the environmental fate and degradation pathways of UDMH, researchers identified a number of byproducts. Among these, **N',N'-Dimethylformohydrazide** (also referred to in the literature as 1-formyl-2,2-dimethylhydrazine or FDMH) was found to be a notable and relatively stable transformation product.^{[1][2]} Its formation, confirmed by liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) studies, represents a key step in the natural attenuation of UDMH in the environment.^{[1][4]}

While its initial discovery was in the context of environmental chemistry, the potential of **N',N'-Dimethylformohydrazide** as a building block in organic synthesis has also been recognized. Formylhydrazines, in general, are known precursors in the synthesis of various heterocyclic compounds, suggesting a broader utility for this molecule beyond its role as a UDMH degradant.^[3]

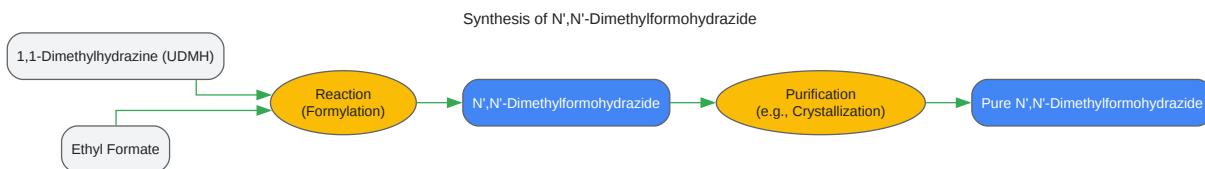
Physicochemical Properties

A summary of the known physical and chemical properties of **N',N'-Dimethylformohydrazide** is presented in the table below. The data has been compiled from various sources to provide a comprehensive overview for researchers.

Property	Value	Reference(s)
IUPAC Name	1-formyl-2,2-dimethylhydrazine	
Synonyms	N',N'-Dimethylformohydrazide, FDMH	[1]
CAS Number	3298-49-5	
Molecular Formula	C ₃ H ₈ N ₂ O	
Molecular Weight	88.11 g/mol	
Melting Point	57.8 °C	
Boiling Point	72-75 °C at 2.3 Torr	
Appearance	Not explicitly stated; likely a solid at RT	
Solubility	Soluble in water	[1]
Chemical Nature	Weak base	[2]

Synthesis and Experimental Protocols

The primary laboratory synthesis of **N',N'-Dimethylformohydrazide** involves the reaction of 1,1-dimethylhydrazine (UDMH) with an N-formylating agent, typically ethyl formate.[\[5\]](#)


Synthesis from 1,1-Dimethylhydrazine and Ethyl Formate

This method is cited as a known procedure for the preparation of **N',N'-Dimethylformohydrazide**.[\[5\]](#)

- Reactants:
 - 1,1-Dimethylhydrazine (UDMH) (>98% purity)
 - Ethyl formate (97% purity)

- General Procedure: The synthesis is achieved by reacting UDMH with ethyl formate. While the detailed reaction conditions such as solvent, temperature, and reaction time are not explicitly provided in the abstracts, a general protocol for the formylation of hydrazines can be followed. Typically, the hydrazine is dissolved in a suitable solvent, and the formylating agent is added, often at a controlled temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the product is isolated and purified, commonly through crystallization or chromatography.

A related procedure for the synthesis of formylhydrazines is described in a Russian patent, which involves reacting hydrazine hydrate with ethyl formate at a low temperature (0°C) to achieve a high yield.^[3] This suggests that cooling the reaction mixture may be beneficial for controlling the reactivity and improving the yield of the desired product.

[Click to download full resolution via product page](#)

Synthesis workflow for N',N'-Dimethylformohydrazide.

Analytical Characterization

The identification and quantification of **N',N'-Dimethylformohydrazide** are crucial, particularly in environmental samples. Several advanced analytical techniques are employed for its characterization.

Chromatographic Methods

- Supercritical Fluid Chromatography–Tandem Mass Spectrometry (SFC-MS/MS): A rapid and sensitive method has been developed for the simultaneous quantification of N',N'-

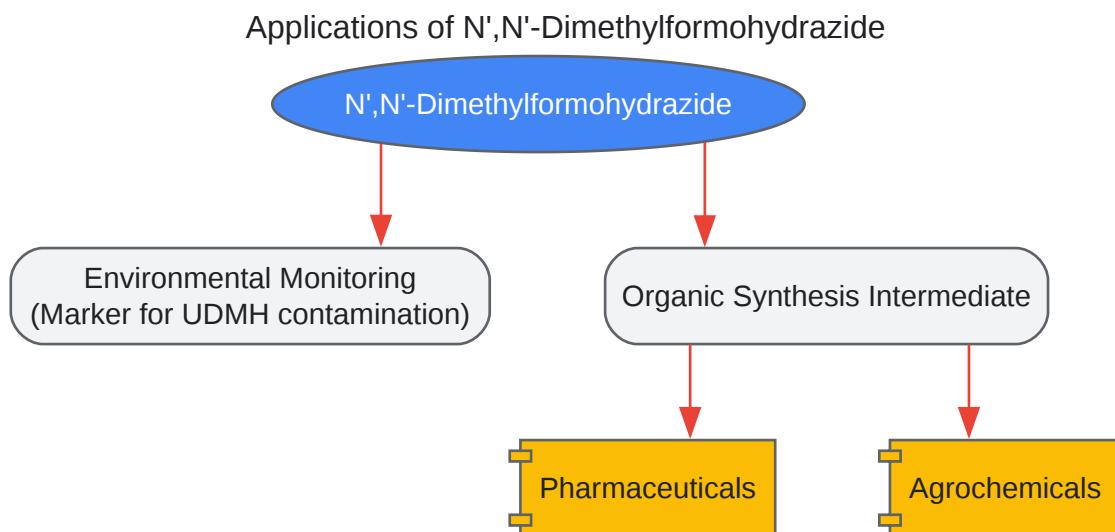
Dimethylformohydrazide and its isomers. This "green" analytical technique provides baseline separation of the analytes in a short time frame.[5]

- Liquid Chromatography–Mass Spectrometry (LC-MS): LC-MS has been instrumental in confirming the presence of **N',N'-Dimethylformohydrazide** as a decomposition product of UDMH in water and soil samples.[1][4]

Spectroscopic Methods

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H and ^{13}C NMR have been used to confirm the structure of synthesized **N',N'-Dimethylformohydrazide**.[4] While specific spectral data with peak assignments are not readily available in the reviewed literature, these techniques are standard for the structural elucidation of organic molecules.
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the C=O stretch of the formyl group and the N-H and C-N bonds.

Applications


The applications of **N',N'-Dimethylformohydrazide** span both environmental science and synthetic chemistry.

Environmental Monitoring

Due to its origin as a primary transformation product of UDMH, **N',N'-Dimethylformohydrazide** serves as a key marker for soil and water contamination with this rocket fuel.[5] Its detection and quantification are essential for assessing the extent of environmental impact and for developing remediation strategies.

Organic Synthesis

As a formylhydrazine derivative, **N',N'-Dimethylformohydrazide** holds potential as an intermediate in the synthesis of more complex molecules. Formylhydrazines are known to be valuable precursors for the synthesis of various heterocyclic compounds, which are prevalent scaffolds in many pharmaceutical and agrochemical products.[3]

[Click to download full resolution via product page](#)

Key application areas of N',N'-Dimethylformohydrazide.

Toxicology and Safety

The toxicological profile of **N',N'-Dimethylformohydrazide** is not well-documented in publicly available literature. However, its parent compound, 1,1-dimethylhydrazine (UDMH), is known to be highly toxic and carcinogenic.^{[6][7]} The toxicity of hydrazine derivatives can vary significantly. For instance, 1,2-dimethylhydrazine is also a potent carcinogen.^{[7][8]} Given its close structural relationship to these toxic compounds, **N',N'-Dimethylformohydrazide** should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, and working in a well-ventilated area or a fume hood. Further toxicological studies are needed to fully assess the health and environmental risks associated with **N',N'-Dimethylformohydrazide**.

Conclusion

N',N'-Dimethylformohydrazide is a compound with a dual identity. Historically and environmentally, it is a significant biomarker for the contamination caused by the rocket fuel 1,1-dimethylhydrazine. In the realm of chemical synthesis, it represents a potentially useful building block for the creation of novel heterocyclic compounds with applications in medicine and agriculture. This technical guide has provided a comprehensive overview of the current knowledge on this molecule, from its discovery and synthesis to its analytical characterization.

and applications. As research continues, a deeper understanding of its reactivity, biological activity, and toxicological profile will undoubtedly emerge, further defining its role in both environmental science and chemical innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. minio.scielo.br [minio.scielo.br]
- 2. Formylhydrazine - Wikipedia [en.wikipedia.org]
- 3. RU2637122C2 - Method of producing formylhydrazines - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Dimethylhydrazine Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 1,2-Dimethylhydrazine [zora.uzh.ch]
- 8. Symmetrical dimethylhydrazine - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [N',N'-Dimethylformohydrazide: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1330523#discovery-and-history-of-n-n-dimethylformohydrazide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com